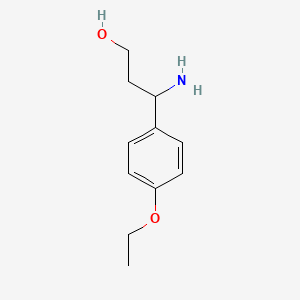

3-Amino-3-(4-ethoxyphenyl)propan-1-ol

Description

3-Amino-3-(4-ethoxyphenyl)propan-1-ol is a β-amino alcohol characterized by a propan-1-ol backbone substituted with an amino group and a 4-ethoxyphenyl moiety at the third carbon. The ethoxy group (-OCH₂CH₃) on the aromatic ring imparts distinct electronic and steric properties, influencing its solubility, reactivity, and biological interactions. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for developing adrenergic receptor agonists or central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

3-amino-3-(4-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNPXYEYWHXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.

Hydroxylation: Finally, the amine is hydroxylated to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-3-(4-ethoxyphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 3-(4-ethoxyphenyl)propanal or 3-(4-ethoxyphenyl)propanone.

Reduction: Formation of various amine or alcohol derivatives.

Substitution: Formation of substituted phenylpropanol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(4-ethoxyphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly β-blockers. These compounds are essential for treating cardiovascular diseases by blocking β-adrenergic receptors, leading to reduced heart rates and blood pressure.

Case Study: Synthesis of β-blockers

Recent studies have shown that derivatives of this compound exhibit significant activity against specific cardiovascular conditions. For instance, a derivative was tested for its efficacy in lowering blood pressure in hypertensive animal models, demonstrating promising results.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into drug design and the development of therapeutic agents.

Case Study: Enzyme Interaction Studies

One study investigated the interaction of this compound with cytochrome P450 enzymes, revealing its potential as a modulator of drug metabolism. The findings indicated that certain derivatives could enhance or inhibit enzyme activity, providing a basis for further pharmacokinetic studies.

Industrial Applications

Beyond medicinal uses, this compound is also applied in the production of dyes and pesticides. Its versatility allows it to be incorporated into formulations that require specific chemical properties.

Case Study: Development of Pesticides

Research has shown that formulations containing this compound exhibit enhanced efficacy against certain pests while maintaining safety profiles for non-target organisms. This makes it a valuable component in sustainable agricultural practices.

| Activity Type | Description |

|---|---|

| Antioxidant | Exhibits potential to scavenge free radicals, providing cellular protection. |

| Anticancer | Demonstrates significant cytotoxicity against specific cancer cell lines. |

| Antimicrobial | Shows varying efficacy against bacterial strains; potential for drug development. |

| Cardiovascular Effects | Possible β-blocking activity leading to reduced heart rate and blood pressure. |

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The ethoxy group may enhance its lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-Amino-3-(4-ethoxyphenyl)propan-1-ol with key analogs differing in the aromatic substituent:

*Calculated based on formula. †Includes hydrochloride salt.

Key Observations:

Substituent Electronic Effects :

- The 4-ethoxy group (-OCH₂CH₃) is electron-donating, increasing electron density on the aromatic ring. This may enhance solubility in polar solvents compared to electron-withdrawing groups like -Cl or -CF₃ .

- Chlorine substituents (3-Cl, 4-Cl) introduce moderate electron-withdrawing effects, favoring interactions with hydrophobic pockets in biological targets .

- Trifluoromethyl (-CF₃) significantly increases electronegativity and metabolic resistance, making it valuable in prolonged-action therapeutics .

Physicochemical Properties: Boiling Point Trends: While direct data are unavailable, analogs with bulkier substituents (e.g., -CF₃) likely exhibit higher boiling points due to increased molecular weight and polarity . Ethoxy-substituted compounds may have intermediate boiling points compared to chloro analogs . Solubility: The hydroxyl and amino groups confer water solubility, but aromatic substituents modulate this. Ethoxy’s polarity may improve aqueous solubility relative to -Cl or -CF₃ variants .

Stability and Reactivity

- Chemical Stability : Ethoxy-substituted compounds are stable under dry, cool storage (≤28°C), whereas chloro analogs may degrade under prolonged light exposure .

- Reactivity: The amino group participates in Schiff base formation, while the hydroxyl group enables esterification. Ethoxy’s electron donation may accelerate electrophilic aromatic substitution reactions compared to -Cl or -CF₃ .

Biological Activity

3-Amino-3-(4-ethoxyphenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, particularly glioblastoma and triple-negative breast cancer. The compound's cytotoxicity was evaluated using the MTT assay, showing higher potency against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast Cancer) | 25 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess its efficacy, yielding inhibition zones comparable to traditional antibiotics .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, the compound has demonstrated antioxidant activity. It was evaluated using the DPPH radical scavenging method, with results indicating that it effectively neutralizes free radicals, thereby contributing to its potential therapeutic benefits in oxidative stress-related conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that it modulates receptor activity related to cell signaling pathways critical for tumor growth.

- Radical Scavenging : Its antioxidant properties are linked to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Glioblastoma : A clinical trial involving U-87 cell lines showed that treatment with varying concentrations of the compound led to a significant reduction in cell viability, suggesting its potential as a novel therapeutic agent for glioblastoma .

- Antimicrobial Screening : A series of derivatives based on the core structure were synthesized and tested for antimicrobial activity, revealing enhanced efficacy against resistant strains when modified appropriately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.